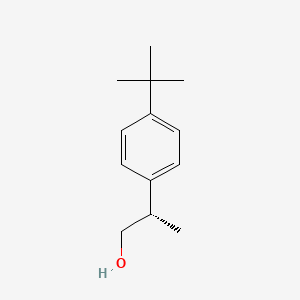

(2S)-2-(4-Tert-butylphenyl)propan-1-ol

Description

Contextual Importance of Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are fundamental building blocks in asymmetric synthesis, a field of organic chemistry dedicated to the selective production of a single stereoisomer of a chiral product. The ability to synthesize single enantiomers is crucial because different enantiomers of a molecule can interact with biological receptors in profoundly different ways. Asymmetric synthesis allows for the creation of chirally pure compounds, which is essential for producing safer and more effective pharmaceuticals. Many natural products and biologically active compounds contain chiral centers, making asymmetric synthesis a vital tool for their total synthesis.

The production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry. chemicalbook.com Biocatalysis, in particular, has emerged as a powerful method for the synthesis of chiral intermediates with high enantioselectivity, offering an environmentally friendly alternative to traditional chemical processes. chemicalbook.com

Stereochemical Purity and Eutomer/Distomer Considerations in Chiral Compounds

The two enantiomers of a chiral drug can exhibit marked differences in their interactions with the chiral environments of the human body, such as enzymes and receptors. This can lead to significant variations in their biological activities, including pharmacology, pharmacokinetics, metabolism, and toxicity.

In pharmacology, the more biologically active enantiomer is referred to as the eutomer , while the less active or inactive enantiomer is termed the distomer . In some cases, the distomer may even produce undesirable or toxic effects. Therefore, the stereochemical purity of a chiral drug is a critical factor in its safety and efficacy. The administration of a single, therapeutically beneficial enantiomer can lead to a more selective pharmacological profile, a better therapeutic index, and a reduced metabolic burden compared to the racemic mixture.

Overview of (2S)-2-(4-Tert-butylphenyl)propan-1-ol as a Key Chiral Intermediate

This compound is a chiral alcohol that serves as a valuable intermediate in asymmetric synthesis. Its molecular structure, featuring a stereocenter at the second carbon of the propanol (B110389) chain and a bulky tert-butylphenyl group, makes it a useful building block for the synthesis of more complex chiral molecules. The specific (2S) configuration of this alcohol allows for the introduction of a defined stereochemistry into a target molecule, which is essential for the synthesis of enantiomerically pure compounds.

The tert-butyl group on the phenyl ring provides steric bulk, which can influence the stereochemical outcome of reactions involving the chiral center. This makes this compound a strategic choice for chemists aiming to control the three-dimensional architecture of their synthetic targets.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-tert-butylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-8,10,14H,9H2,1-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFCIWOYXJYESM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2S)-2-(4-tert-butylphenyl)propan-1-ol |

| Molecular Formula | C13H20O |

| Molecular Weight | 192.30 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not specified for the (2S)-enantiomer |

| Melting Point | Not specified for the (2S)-enantiomer |

| Optical Rotation | Expected to have a specific optical rotation value |

Note: Some data is inferred from related compounds due to the limited availability of specific data for the (2S)-enantiomer.

Asymmetric Synthesis of 2s 2 4 Tert Butylphenyl Propan 1 Ol

The synthesis of enantiomerically pure (2S)-2-(4-tert-butylphenyl)propan-1-ol is a key step in its utilization as a chiral intermediate. Asymmetric synthesis methodologies are employed to achieve high enantiomeric excess of the desired (S)-enantiomer. A common and effective strategy for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone.

In the case of this compound, the precursor would be 2-(4-tert-butylphenyl)propanal (B6155340) or 1-(4-tert-butylphenyl)ethan-1-one. The asymmetric reduction of the carbonyl group can be achieved using various chiral catalysts or reagents.

One potential synthetic route involves the use of a chiral reducing agent, such as a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This method is well-established for the enantioselective reduction of ketones to alcohols.

Alternatively, biocatalytic methods employing alcohol dehydrogenases (ADHs) can offer high enantioselectivity under mild reaction conditions. These enzymes can selectively reduce the carbonyl group of the precursor to yield the desired (S)-alcohol with high optical purity.

Applications As a Chiral Intermediate

Chromatographic Techniques for Enantiomeric Purity Determination

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. In chromatography, this is achieved through the use of chiral stationary phases (CSPs) or, less commonly, chiral mobile phase additives. CSPs create transient, diastereomeric complexes with the individual enantiomers, which have different energy states and stabilities, leading to differential retention times and enabling their separation. For a compound like 2-(4-Tert-butylphenyl)propan-1-ol, polysaccharide-based and cyclodextrin-based CSPs are particularly effective.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct chiral HPLC is a powerful and widely used method for determining the enantiomeric purity of chiral compounds. csfarmacie.cz The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The development of a successful chiral HPLC method hinges on the selection of an appropriate CSP and the optimization of the mobile phase. Polysaccharide-based CSPs, particularly those from the Daicel Chiralpak series, are renowned for their broad applicability in separating a wide range of chiral compounds, including aryl alcohols. chiraltech.comchiraltech.com Columns such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development. rsc.org

These separations are typically performed in normal-phase mode, which promotes the hydrogen bonding, π-π, and dipole-dipole interactions necessary for chiral recognition on polysaccharide CSPs. youtube.com The mobile phase usually consists of an alkane, such as n-hexane or heptane, with a small percentage of an alcohol modifier, like isopropanol (B130326) (IPA) or ethanol (B145695). researchgate.net

The optimization process involves systematically adjusting the concentration of the alcohol modifier. A higher concentration of alcohol generally reduces retention times but may decrease the resolution between the enantiomers. Conversely, a lower concentration can improve resolution but leads to longer analysis times. nih.gov The choice of alcohol can also significantly impact selectivity; for instance, switching from IPA to ethanol can sometimes reverse the enantiomer elution order or improve a previously unsuccessful separation. researchgate.net

Table 1: Representative HPLC Method Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Under these conditions, baseline separation of the (R)- and (S)-enantiomers of 2-(4-Tert-butylphenyl)propan-1-ol can be achieved.

Once the enantiomers are chromatographically separated, the enantiomeric excess (ee) can be quantified. The ee is a measure of the purity of one enantiomer in a mixture and is calculated from the relative peak areas of the two enantiomers detected in the chromatogram.

The formula for calculating enantiomeric excess is:

ee (%) = ( |AreaMajor - AreaMinor| / (AreaMajor + AreaMinor) ) x 100

Where:

AreaMajor is the integrated peak area of the more abundant enantiomer.

AreaMinor is the integrated peak area of the less abundant enantiomer.

For a sample of this compound, the peak corresponding to the S-enantiomer would be the major peak. Accurate integration of the peak areas is crucial for a reliable ee determination. This method allows for the precise quantification of chiral purity, which is essential for quality control in various applications.

Table 2: Example Calculation of Enantiomeric Excess (ee)

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-enantiomer | 12.5 | 15,000 |

| (S)-enantiomer | 14.8 | 285,000 |

| Calculation | ee (%) = (|285,000 - 15,000| / (285,000 + 15,000)) x 100 | 90.0% |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower back pressures. chromatographyonline.comselvita.com The technique uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase, often modified with a small amount of an organic solvent like an alcohol. nih.gov

SFC method development for chiral compounds like 2-(4-Tert-butylphenyl)propan-1-ol follows principles similar to HPLC. Polysaccharide-based CSPs, including the immobilized versions (e.g., Chiralpak IA, IB, IC), are highly effective in SFC. chiraltech.com The low viscosity of supercritical CO₂ allows for higher flow rates without a significant loss in efficiency, drastically reducing run times. chromatographyonline.com

The primary variables for optimization in SFC are the choice of co-solvent (modifier), its concentration, the back pressure, and the temperature. Alcohols such as methanol, ethanol, and isopropanol are common co-solvents. Methanol is the strongest eluent, leading to shorter retention times, while isopropanol is weaker but can offer different selectivity. The percentage of the modifier is a key parameter for adjusting retention and resolution. For basic or acidic compounds, small amounts of additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) may be added to the modifier to improve peak shape and resolution, though this is often unnecessary for neutral alcohols. chromatographyonline.com

Table 3: Representative SFC Method Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | CO₂ / Ethanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Temperature | 35°C |

| Detection | UV at 220 nm |

These conditions typically result in a much faster separation compared to HPLC, with analysis times often under five minutes, making SFC ideal for high-throughput screening. waters.com

Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Analysis

Gas chromatography is another high-resolution technique suitable for the analysis of volatile and thermally stable compounds. gcms.cz For polar compounds like alcohols, derivatization is often necessary to increase volatility and improve chromatographic performance. libretexts.org

The enantiomeric separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative.

To analyze 2-(4-Tert-butylphenyl)propan-1-ol by GC, the hydroxyl group must first be derivatized. A common and effective method is acylation to form a more volatile ester. researchgate.net For example, the alcohol can be reacted with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetate (B77799) ester. mtak.hu This reaction is typically rapid and quantitative.

Once derivatized, the sample is injected into the GC equipped with a chiral column, such as one containing a modified β-cyclodextrin phase. The separation of the diastereomeric derivatives allows for the determination of the original enantiomeric composition. The temperature program of the GC oven is optimized to achieve baseline resolution of the enantiomeric peaks in a reasonable timeframe.

Table 4: Representative GC Method for Enantiomeric Analysis after Derivatization

| Step | Parameter | Condition |

|---|---|---|

| Derivatization | Reagent | Trifluoroacetic anhydride (TFAA) |

| Procedure | React alcohol with TFAA in an inert solvent (e.g., diisopropyl ether) at 70°C for 30 min. Neutralize and inject the organic phase. | |

| GC Analysis | Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Hydrogen or Helium | |

| Injector Temp. | 250°C | |

| Detector Temp. | 270°C (FID) |

This method provides excellent resolution for the derivatized enantiomers, allowing for accurate quantitative analysis of the enantiomeric excess.

Applications of 2s 2 4 Tert Butylphenyl Propan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Stereospecific Synthesis of Biologically Active Compounds

Chirality is a fundamental aspect of molecular recognition in biological systems, making the synthesis of single-enantiomer compounds a primary focus in the pharmaceutical and agrochemical industries. nih.gov Chiral alcohols, such as (2S)-2-(4-tert-butylphenyl)propan-1-ol, are highly sought-after starting materials because the hydroxyl group can be readily converted into other functional groups while preserving the original stereocenter. This allows for the stereospecific construction of target molecules, ensuring that only the desired, biologically active enantiomer is produced. rjptonline.orgnih.gov

This compound is a key precursor in the synthesis of the agricultural fungicide Fenpropimorph. google.comgoogle.com Fenpropimorph is a morpholine-derived fungicide used to control diseases like powdery mildew and rust on cereal crops. wikipedia.orgfao.org The core structure of Fenpropimorph, specifically the (S)-3-(4-tert-butylphenyl)-2-methylpropyl side chain, is directly derived from this chiral alcohol.

The synthesis involves activating the hydroxyl group of the alcohol, for example, by converting it into a good leaving group like a mesylate or a halide. google.comgoogle.com This activated intermediate then undergoes a nucleophilic substitution reaction with 2,6-dimethylmorpholine (B58159) to form the final Fenpropimorph molecule. The stereocenter from the original alcohol is retained throughout this process, ensuring the correct stereoisomer of the fungicide is produced. The stereospecificity of this synthesis is critical for the fungicide's biological activity, which relies on its ability to inhibit ergosterol (B1671047) biosynthesis in fungi. drugfuture.com

Table 1: Synthetic Pathway from Chiral Alcohol to Fenpropimorph

| Step | Description | Key Transformation |

|---|---|---|

| Activation | The hydroxyl (-OH) group of this compound is converted into a better leaving group. | R-OH → R-OMs (Mesylate) or R-Cl (Chloride) |

| Coupling | The activated intermediate reacts with 2,6-dimethylmorpholine. | Nucleophilic substitution to form the C-N bond. |

The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. rsc.org Chiral alcohols are foundational building blocks for creating these enantiomerically pure compounds. rjptonline.orgsumitomo-chem.co.jp this compound, with its specific stereoconfiguration and aromatic structure, serves as a valuable starting point for various pharmaceutical intermediates.

Its structure can be incorporated into lead compounds during drug discovery, where the tert-butylphenyl group can engage in hydrophobic interactions within biological targets, and the chiral center dictates the precise spatial orientation of other functionalities. The alcohol group provides a handle for further chemical modifications, allowing chemists to build molecular complexity and fine-tune the properties of potential drug candidates in a stereocontrolled manner.

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. nih.gov The conversion of chiral alcohols to enantiopure amines is a fundamental and powerful transformation in organic synthesis. This compound can be stereospecifically converted into the corresponding (2S)-2-(4-tert-butylphenyl)propan-1-amine.

This transformation is typically achieved through a two-step sequence:

Activation of the Hydroxyl Group: The -OH group is converted into a good leaving group (e.g., tosylate, mesylate).

Nucleophilic Substitution: The activated intermediate is treated with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction, to introduce the amino group.

This process, often proceeding via an SN2 mechanism, ensures that the stereochemistry of the chiral center is maintained or inverted predictably, leading to the formation of an enantiomerically pure amine. orgsyn.org These chiral amines can then be used as key intermediates in the synthesis of more complex bioactive molecules.

Table 2: Functional Group Transformation from Alcohol to Amine

| Starting Material | Key Reagents | Product | Stereochemistry |

|---|

Chiral Ligand and Catalyst Component Synthesis

The development of effective chiral ligands is the cornerstone of modern asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other.

This compound is an ideal scaffold for creating new chiral ligands. The alcohol functionality can be readily transformed into other common coordinating groups, such as phosphines and amides, which are known to bind effectively to transition metals. researchgate.net The inherent chirality of the backbone ensures that the resulting ligand is enantiopure.

Phosphine (B1218219) Ligands: The hydroxyl group can be converted to a halide, which is then reacted with a phosphide (B1233454) source (e.g., LiPPh₂) to generate a chiral phosphine ligand. P-chiral phosphine ligands are a highly effective class of ligands for a wide range of metal-catalyzed asymmetric reactions. tcichemicals.comnih.gov

Amide Ligands: The alcohol can be oxidized to a carboxylic acid, which is then coupled with a chiral amine to form a chiral amide ligand.

The bulky tert-butylphenyl group on the scaffold can provide essential steric hindrance that helps to control the enantioselectivity of the catalyzed reaction. Ligands derived from such defined chiral backbones are often referred to as "privileged" because they have proven to be effective across a variety of catalytic transformations. nih.gov

Once synthesized, chiral ligands derived from this compound can be employed in both homogeneous and heterogeneous asymmetric catalysis.

Homogeneous Catalysis: In this mode, the chiral metal complex (formed from the metal and the chiral ligand) is dissolved in the same phase as the reactants. This typically leads to high activity and selectivity because the catalyst is highly accessible. Ligands derived from the title compound can be used to catalyze reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling.

Heterogeneous Catalysis: To simplify catalyst separation and recycling, the homogeneous catalyst can be immobilized on a solid support (e.g., silica, polymer resin). A ligand derived from this compound could be tethered to such a support. This creates a heterogeneous catalyst that exists in a different phase from the reactants and products, allowing for easy filtration and reuse, which is a key principle of green chemistry.

The versatility of this chiral building block allows for the creation of tailored catalysts suitable for a wide range of applications in the synthesis of fine chemicals and pharmaceuticals.

Role in the Development of Chiral Advanced Materials

This compound serves as a valuable chiral building block in the theoretical design and synthesis of advanced materials. Its distinct stereochemistry and structural features, namely the chiral center and the bulky tert-butyl group, make it a candidate for imparting chirality into larger molecular systems. This chirality is fundamental to the development of materials with specific optical, recognition, and catalytic properties. While direct applications of this specific alcohol in advanced materials are not extensively documented in publicly available research, its potential can be understood by examining the roles of similar chiral alcohols in materials science. Chiral alcohols are instrumental in creating materials that can interact with and respond to chiral molecules and polarized light, opening avenues for new technologies in electronics, sensing, and separations.

Construction of Chiral Polymers and Supramolecular Assemblies

The incorporation of chiral units like this compound into polymers can induce a helical structure or other forms of macromolecular asymmetry. This transfer of chirality from a small molecule to a polymer backbone is a key strategy in creating chiral polymers. These polymers can exhibit unique chiroptical properties, such as circular dichroism and circularly polarized luminescence, which are sought after for applications in optical devices and displays.

In the realm of supramolecular chemistry, chiral molecules can self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding. The hydroxyl group of this compound can act as a hydrogen bond donor, facilitating the formation of helical or other complex chiral assemblies. The handedness of these supramolecular structures is often dictated by the stereochemistry of the constituent chiral building blocks. The formation of such assemblies is a bottom-up approach to creating functional nanomaterials.

| Material Type | Role of Chiral Building Block | Potential Application |

| Chiral Polymers | Induces helical conformation in the polymer chain. | Chiral stationary phases for chromatography, circularly polarized light emitters. |

| Supramolecular Assemblies | Directs the self-assembly into chiral nanostructures (e.g., helices, tubes). | Chiral catalysts, platforms for asymmetric synthesis. |

This table illustrates the potential roles of chiral building blocks like this compound in the construction of chiral materials.

Design of Chiral Sensors and Recognition Elements

The development of sensors that can distinguish between enantiomers is a significant area of research, with applications in pharmaceuticals, agrochemicals, and environmental monitoring. Chiral recognition is the principle that underlies these sensors, and it relies on the specific interaction between a chiral host (the sensor) and a chiral guest (the analyte).

This compound can be incorporated into the structure of a sensor to create a chiral environment. The sensor's ability to selectively bind one enantiomer over the other can be transduced into a measurable signal, such as a change in fluorescence, color, or electrical conductivity. The bulky tert-butyl group of the molecule can play a crucial role in creating a well-defined chiral pocket, enhancing the selectivity of the sensor.

The principles of chiral recognition are also fundamental to the design of chiral stationary phases for chromatography, which are used to separate enantiomers. While specific applications of this compound in commercial chiral sensors are not detailed in available literature, its structural motifs are representative of the types of chiral molecules used for these purposes.

| Sensor Component | Function of Chiral Moiety | Detection Principle |

| Chiral Selector | Provides a stereospecific binding site for the target analyte. | Enantioselective binding event. |

| Transducer | Converts the binding event into a measurable signal. | Optical, electrochemical, or mass-based signal change. |

| Recognition Element | Interacts differently with enantiomers, leading to differential signal response. | Host-guest complexation. |

This table outlines the components and principles of chiral sensors where a chiral building block is essential for enantiomeric discrimination.

Future Research Directions in the Chemistry of 2s 2 4 Tert Butylphenyl Propan 1 Ol

Development of More Efficient and Sustainable Enantioselective Synthetic Routes

The current methods for synthesizing (2S)-2-(4-Tert-butylphenyl)propan-1-ol, while effective, often rely on traditional chemical methods that may not be the most efficient or environmentally friendly. Future research should focus on developing greener and more sustainable synthetic pathways.

One promising avenue is the exploration of biocatalysis . The use of whole-cell systems, such as Daucus carota (carrot) roots, or isolated enzymes like alcohol dehydrogenases (ADHs), offers a sustainable alternative to conventional metal catalysts. rsc.orgnih.gov These biocatalytic methods can provide high regio- and stereoselectivity under mild reaction conditions, reducing the environmental impact. rsc.org Research in this area could involve screening for novel microorganisms or engineering existing enzymes to enhance their activity and selectivity for the prochiral ketone precursor of this compound.

Another key area is the development of chemoenzymatic dynamic kinetic resolution (DKR) processes. This approach combines the high enantioselectivity of enzymes with a compatible metal catalyst for in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired (2S)-enantiomer. mdpi.comencyclopedia.pub Future work could focus on identifying new, more sustainable metal catalysts, such as those based on iron or vanadium, to replace the more commonly used ruthenium catalysts. mdpi.com

Furthermore, the principles of green chemistry should be integrated into all new synthetic strategies. This includes the use of renewable starting materials, solvent-free reaction conditions or the use of greener solvents, and minimizing waste generation. iosrjournals.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalysis (Whole-Cell/Enzymatic) | High enantioselectivity, mild conditions, sustainable. rsc.org | Screening for novel enzymes, enzyme engineering, process optimization. |

| Dynamic Kinetic Resolution (DKR) | High theoretical yield, access to enantiopure product. mdpi.com | Development of sustainable metal catalysts, catalyst compatibility. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. iosrjournals.org | Use of renewable resources, solvent minimization, waste reduction. |

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol

Future research should investigate the application of newly developed homogeneous and heterogeneous metal catalysts . mdpi.com While ruthenium-based catalysts are well-established for asymmetric hydrogenation and transfer hydrogenation reactions, there is a growing interest in catalysts based on more abundant and less toxic metals. The development of chiral ligands for these metals will be a key factor in achieving high stereoselectivity.

Engineered ketoreductases (KREDs) represent another exciting frontier. rsc.org Through techniques like directed evolution and site-directed mutagenesis, KREDs can be tailored to exhibit high activity and stereoselectivity for specific substrates. rsc.org This approach could lead to the development of a highly specific biocatalyst for the production of this compound.

The use of organocatalysts also warrants further investigation. Chiral small organic molecules can catalyze asymmetric reactions with high enantioselectivity and are often more stable and less sensitive to air and moisture than metal catalysts.

Table 2: Emerging Catalytic Systems for Asymmetric Synthesis

| Catalytic System | Key Features | Future Research Directions |

| Novel Metal Catalysts | Potential for improved activity and sustainability. mdpi.com | Ligand design, exploration of earth-abundant metals. |

| Engineered Ketoreductases (KREDs) | High specificity and enantioselectivity. rsc.org | Protein engineering, optimization of reaction conditions. |

| Organocatalysts | Metal-free, often robust and stable. | Catalyst design, expansion of reaction scope. |

Expanding the Scope of Applications in Emerging Chiral Technologies

While chiral alcohols are well-established as intermediates in the pharmaceutical and agrochemical industries, future research should explore the application of this compound in emerging chiral technologies. nih.gov

One area of significant potential is in the development of chiral materials . For instance, it could be used as a chiral building block for the synthesis of chiral metal-organic frameworks (MOFs) . rsc.org Chiral MOFs have potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing. rsc.org

The unique stereochemistry of this compound could also be exploited in the design of chiral liquid crystals . Chiral dopants are used to induce helical structures in liquid crystal phases, which are essential for many display technologies.

Furthermore, its potential as a chiral resolving agent in chromatography should be systematically evaluated. Immobilization of this chiral alcohol onto a stationary phase could lead to new chiral columns for the separation of other racemic compounds. chromatographyonline.com

Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Understanding

A deeper fundamental understanding of the structure, conformation, and interactions of this compound is essential for its rational application and the design of new synthetic routes. The integration of advanced spectroscopic and computational methods will be instrumental in achieving this.

Computational methods , such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, can provide valuable insights into the chiroptical properties and reaction mechanisms. frontiersin.orgmdpi.com These methods can be used to predict Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra, which can then be compared with experimental data to determine the absolute configuration and conformational preferences of the molecule. nih.govmdpi.com Computational studies can also be used to model the interactions between the chiral alcohol and catalysts or biological receptors, aiding in the design of more efficient catalysts and the prediction of biological activity. mdpi.com

Advanced spectroscopic techniques will play a crucial role in characterizing the compound and its interactions. Techniques such as Raman Optical Activity (ROA) can provide detailed information about the stereochemistry and conformation of chiral molecules in solution. rsc.org The use of synchrotron radiation for ECD measurements can provide high-quality data for comparison with theoretical calculations. nih.gov

By combining these advanced analytical and computational tools, a comprehensive understanding of the structure-property relationships of this compound can be achieved, paving the way for its more effective and widespread use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.